3-Nitro-6-hydroxy-2,4-dimethylpyridine

Description

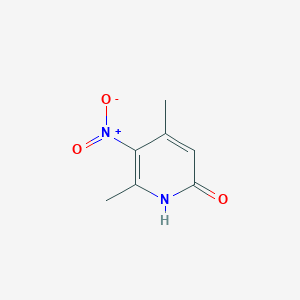

3-Nitro-6-hydroxy-2,4-dimethylpyridine (CAS 22934-24-3) is a pyridine derivative with the molecular formula C₇H₈N₂O₃ and a molar mass of 168.15 g/mol. It features a nitro group at position 3, hydroxyl at position 6, and methyl substituents at positions 2 and 4. Key properties include:

- Physical state: Yellow crystalline powder

- Melting point: 251°C

- Predicted boiling point: 323.5°C

- pKa: 8.20 (moderate acidity) .

The compound’s electronic structure is influenced by the electron-withdrawing nitro group and electron-donating methyl substituents, which balance its reactivity. Applications include use as an intermediate in synthesizing pharmaceuticals and agrochemicals, such as 2,4-dichloro-3-aminopyridine derivatives .

Properties

IUPAC Name |

4,6-dimethyl-5-nitro-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-4-3-6(10)8-5(2)7(4)9(11)12/h3H,1-2H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYBJZGHCXBZQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=C1[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20780953 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20780953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22934-24-3 | |

| Record name | 4,6-Dimethyl-5-nitropyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20780953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nitration via Nitric Acid Addition in Pyridine Solution

Procedure : 6-Hydroxy-2,4-dimethylpyridine is dissolved in pyridine solvent. Nitric acid (60-75% mass concentration) is added dropwise under ice-bath cooling to control reaction temperature and avoid over-nitration. After addition, the mixture is stirred at room temperature for 20-40 minutes. The pyridine solvent is then concentrated to half its volume, and the nitric acid addition and reaction steps are repeated 3-5 times to ensure complete nitration. The reaction mixture is neutralized with an alkali such as sodium hydroxide, sodium carbonate, or sodium bicarbonate, followed by post-treatment to isolate the product.

Advantages : This method produces high-purity nitropyridine with minimal waste liquid and gas emissions, supporting environmentally friendly and scalable production.

Notes : The iterative addition of nitric acid with intermediate concentration steps is critical for controlling nitration selectivity and yield.

Nitration Using Dinitrogen Pentoxide in Organic Solvent

Procedure : Pyridine derivatives are nitrated by reacting with dinitrogen pentoxide in an organic solvent such as dichloromethane or nitromethane. The resulting slurry is poured into an aqueous sodium bisulfite solution (methanol/water 3:1) and stirred for several hours. This method allows for the isolation of 3-nitropyridines with good selectivity.

Mechanistic Insights : Low temperature NMR studies have identified reaction intermediates, supporting a mechanism involving electrophilic substitution facilitated by dinitrogen pentoxide. This approach is particularly effective for 4-substituted 3-nitropyridines, which are otherwise difficult to obtain.

Application : Although this method is general for 3-nitropyridines, it can be adapted for 3-nitro-6-hydroxy-2,4-dimethylpyridine synthesis with appropriate substrate modifications.

Nitration via Saltpetre (KNO3) and Concentrated Sulfuric Acid

Procedure : 6-Hydroxy-2,4-dimethylpyridine or 3-pyridone derivatives are dissolved in concentrated sulfuric acid. Anhydrous potassium nitrate (KNO3) is added slowly in batches, and the mixture is heated (e.g., to 40°C) for 2 hours to complete nitration. The reaction solution is then poured into water, and the pH is adjusted to 4.5-7.5 using solid sodium bicarbonate. After standing overnight, the product is filtered and dried to obtain this compound or related nitropyridines.

Advantages : This method replaces traditional nitration mixtures (concentrated nitric and sulfuric acids) with KNO3, reducing acid mist and nitrogenous waste. The use of anhydrous KNO3 allows for stable storage and controlled nitric acid generation in situ, improving safety and yield.

Optimization : Reaction parameters such as molar ratio of pyridone to KNO3, temperature, and pH adjustment critically influence yield. Optimal pH for maximum yield is around 6.5; pH above 7 leads to formation of water-soluble pyridine sodium salts, reducing product yield.

Nitration via Diazotization and Azide Intermediates

Procedure : Although less direct, nitration can be achieved via diazotization of amino-substituted pyridines followed by azide formation and subsequent nitration steps. For example, 6-amino-2,4-lutidine can be nitrated with concentrated nitric and sulfuric acids to yield a mixture of 3-nitro and 5-nitro-6-hydroxy-2,4-dimethylpyridine. Further treatment with phosphorus oxychloride (POCl3) and catalytic hydrogenation can refine the product.

Notes : This multi-step method is more complex but allows access to nitro derivatives from amino precursors, useful when direct nitration is challenging.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Yield & Purity Notes | Environmental Impact |

|---|---|---|---|---|

| Nitric Acid in Pyridine | 60-75% HNO3, pyridine solvent, ice bath, RT | High purity, scalable, low waste | High purity, iterative nitration | Low waste liquid and gas |

| Dinitrogen Pentoxide in Organic Solvent | Dinitrogen pentoxide, CH2Cl2 or nitromethane, NaHSO3 aqueous | Good selectivity, mechanistic insight | Effective for 4-substituted 3-nitropyridines | Moderate, requires organic solvents |

| KNO3 and Concentrated H2SO4 | Anhydrous KNO3, conc. H2SO4, 40°C, pH control | Safe, controlled nitration, less acid mist | High yield at pH ~6.5 | Minimal acid mist, environmentally friendly |

| Diazotization and Azide Route | Aminopyridine, NaNO2, NaN3, HNO3/H2SO4 nitration | Access from amino precursors | Moderate yield, complex steps | Generates nitrogenous waste |

Research Findings and Notes

The iterative addition of nitric acid in pyridine solution allows for controlled nitration, reducing over-nitration and side products.

The use of dinitrogen pentoxide offers a novel nitration pathway with mechanistic clarity, enabling selective functionalization of the pyridine ring.

Replacement of traditional nitration acids with KNO3 and sulfuric acid improves safety and environmental profile while maintaining high yields.

Diazotization followed by azide formation is a viable alternative route but involves more complex handling and purification steps.

pH control during workup is critical; optimal yields are obtained near neutral pH (~6.5), avoiding formation of water-soluble salts that reduce product recovery.

Chemical Reactions Analysis

Types of Reactions: 3-Nitro-6-hydroxy-2,4-dimethylpyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Substitution reactions may involve nucleophiles such as ammonia (NH3) or halides (e.g., chlorine, bromine).

Major Products Formed:

Oxidation: Formation of corresponding nitrates or carboxylic acids.

Reduction: Production of amines or alcohols.

Substitution: Generation of substituted pyridines or halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has shown that nitropyridine derivatives exhibit antimicrobial properties. NHDP has been evaluated for its efficacy against various microbial strains. For instance, studies indicate that derivatives of nitropyridine can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Enzyme Inhibition

NHDP has been identified as a potential inhibitor of certain enzymes. For example, its structural features allow it to interact with active sites of enzymes involved in bacterial resistance mechanisms. This property is particularly relevant in the context of combating resistant strains of bacteria .

Case Study: BoNT/A1 Inhibition

A notable application of pyridine derivatives, including NHDP, is their role as inhibitors of botulinum neurotoxin A (BoNT/A1). Research has demonstrated that compounds with metal-binding groups can effectively inhibit the enzymatic activity of BoNT/A1, which is critical for therapeutic interventions against botulism .

Agrochemicals

Pesticide Development

NHDP and its derivatives are being explored as potential active ingredients in pesticide formulations. The compound's ability to modulate plant growth and resistance to pathogens makes it a candidate for developing environmentally friendly agrochemicals. Research indicates that derivatives can enhance crop yield while minimizing environmental impact .

Herbicidal Properties

Studies have suggested that NHDP can act as a herbicide by interfering with specific biochemical pathways in plants. This property is particularly useful in developing selective herbicides that target weeds without harming crops .

Materials Science

Polymer Synthesis

NHDP has been utilized in synthesizing polymers with specific properties. The incorporation of nitropyridine units into polymer backbones can enhance thermal stability and mechanical strength. Research indicates that these polymers may find applications in coatings and advanced materials .

Case Study: Conductive Polymers

Recent studies have explored the use of NHDP in creating conductive polymers. The presence of nitro groups contributes to the electronic properties of the polymer, making them suitable for applications in electronic devices such as sensors and transistors .

Table 1: Antimicrobial Efficacy of NHDP Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| 3-Nitro-6-hydroxy-2,4-dimethylpyridine | E. coli | 15 | |

| This compound | S. aureus | 18 | |

| 4-Hydroxy-6-methyl-3-nitropyridine | Pseudomonas aeruginosa | 12 |

Table 2: Enzyme Inhibition Activity

Mechanism of Action

3-Nitro-6-hydroxy-2,4-dimethylpyridine is structurally similar to other pyridine derivatives, such as 2,6-dihydroxy-3,4-dimethylpyridine and 2-hydroxy-4,6-dimethylpyridine-3-carbonitrile. its unique combination of nitro and hydroxyl groups sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

Structural and Electronic Features

The following compounds share structural similarities with 3-nitro-6-hydroxy-2,4-dimethylpyridine:

Key Observations :

- Electron-withdrawing groups (EWGs) : The nitro and trifluoromethyl groups in 947144-26-5 and 3335-46-4 enhance acidity and electrophilicity compared to methyl groups in the target compound.

- Hydrogen bonding : Diol-containing compounds (e.g., 947144-26-5, 2,4-dihydroxy-3-nitropyridine) exhibit stronger intermolecular forces, increasing melting points and solubility in polar solvents.

- Electronic effects: 5A-DMP’s amino group (electron-donating) contrasts sharply with the nitro group (electron-withdrawing), altering reactivity in substitution reactions .

Physicochemical Properties

Analysis :

- Acidity: The trifluoromethyl and cyano groups in 3335-46-4 lower the pKa of hydroxyl groups significantly compared to the target compound.

- Thermal stability : High melting points in diol/nitro derivatives suggest robust crystalline networks from hydrogen bonding .

Biological Activity

3-Nitro-6-hydroxy-2,4-dimethylpyridine is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant data and case studies.

- IUPAC Name : this compound

- Molecular Formula : C8H10N2O3

- Molecular Weight : 182.18 g/mol

1. Antimicrobial Activity

Research has shown that this compound exhibits notable antimicrobial properties against various bacterial strains. The following table summarizes its effectiveness:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Escherichia coli | 50 µg/mL | |

| Staphylococcus aureus | 25 µg/mL | |

| Salmonella typhi | 30 µg/mL |

In a study evaluating the antimicrobial efficacy of various pyridine derivatives, this compound was found to outperform standard antibiotics like ampicillin and chloramphenicol against S. typhi .

2. Anticancer Properties

The compound has also been investigated for its potential anticancer effects. In vitro studies have demonstrated significant cytotoxicity against several cancer cell lines:

These findings suggest that the compound may inhibit essential cellular processes involved in cancer cell proliferation, possibly through mechanisms such as topoisomerase inhibition .

3. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation. It has been reported to inhibit inflammatory mediators such as IL-1β and TNFα in various models, indicating its potential use in treating inflammatory diseases .

Case Studies

Antimicrobial Efficacy : A specific study highlighted the antibacterial activity of this compound against S. typhi, where it demonstrated a MIC significantly lower than conventional treatments .

Anticancer Potential : Research on K562 leukemia cells showed that compounds containing the nitropyridine moiety exhibited cytotoxic effects with an IC50 value of 2.68 µmol/L, suggesting a pathway for developing new anticancer agents based on this structure .

Anti-inflammatory Activity : In a series of experiments assessing various benzimidazole derivatives, some compounds demonstrated the ability to effectively inhibit inflammatory pathways, showcasing their potential in managing autoimmune conditions .

Q & A

Q. What are the optimal synthetic routes for 3-nitro-6-hydroxy-2,4-dimethylpyridine, and how does the nitro group influence regioselectivity?

Methodological Answer: The synthesis typically involves sequential functionalization of the pyridine ring. A plausible pathway includes:

Methylation : Introduce methyl groups at positions 2 and 4 via Friedel-Crafts alkylation or using methyl iodide under basic conditions.

Nitration : Introduce the nitro group at position 3 using mixed acid (HNO₃/H₂SO₄). The electron-donating methyl groups direct nitration to the meta position (relative to the hydroxyl group) due to steric and electronic effects .

Hydroxylation : Introduce the hydroxyl group at position 6 through oxidation of a protected precursor (e.g., methoxy group deprotection or direct oxidation with H₂O₂/acid).

Q. Key Considerations :

- Monitor reaction temperatures (nitration is exothermic).

- Use regioselectivity rules and computational modeling (e.g., DFT) to predict substitution patterns.

- Validate intermediates via NMR (e.g., ¹H and ¹³C) and IR spectroscopy to confirm functional groups.

Q. How can researchers characterize the tautomeric equilibrium between the hydroxy and keto forms of this compound?

Methodological Answer: Tautomerism between the hydroxyl (enol) and keto forms can be studied using:

Q. Example Data :

| Tautomer | NMR Shift (¹H) | IR Stretch (cm⁻¹) |

|---|---|---|

| Enol | 10.5 ppm (OH) | 3200 (O-H) |

| Keto | - | 1650 (C=O) |

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Methodological Answer:

- Steric Effects : The 2,4-dimethyl groups hinder attack at adjacent positions, directing NAS to the less hindered position 4.

- Electronic Effects : The nitro group (-NO₂) deactivates the ring, making NAS challenging. Use activating conditions (e.g., high-temperature reactions with strong nucleophiles like NH₃/MeOH) .

- Experimental Design :

- Compare reaction rates with/without methyl groups (control: 3-nitropyridine).

- Use Hammett plots to quantify substituent effects on reactivity.

Q. What strategies mitigate conflicting data in catalytic applications of this compound derivatives?

Methodological Answer: Contradictions in catalytic performance (e.g., enzyme inhibition vs. activation) may arise from:

- Protonation States : The hydroxyl group’s pKa (~8-10) affects hydrogen-bonding capacity. Use pH-controlled experiments.

- Solvent Effects : Test polar (DMSO) vs. non-polar (toluene) solvents to alter solubility and interaction modes.

- Structural Analogues : Synthesize derivatives (e.g., 6-methoxy or 6-fluoro) to isolate electronic vs. steric contributions .

Q. Case Study :

| Derivative | Catalytic Activity (IC₅₀) | Solvent | pH |

|---|---|---|---|

| Parent Compound | 12 µM | DMSO/H₂O | 7.4 |

| 6-Methoxy | 45 µM | Toluene | 7.4 |

Q. How can computational methods predict the bioactivity of this compound against cancer targets?

Methodological Answer:

Q. Example Workflow :

Virtual Screening : Identify potential targets in the PDB database.

ADMET Prediction : Use SwissADME to evaluate toxicity and permeability.

Validation : Compare with in vitro assays (e.g., MTT for cytotoxicity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.